Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₂₁NO₅S. It is characterized by a piperidine ring substituted with a tert-butyl ester and a methylsulfonylmethyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Methylsulfonylmethyl Group: This step involves the reaction of the piperidine derivative with methylsulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the use of high-purity reagents, controlled reaction temperatures, and optimized reaction times to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylmethyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for the modification of biological activity, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The methylsulfonylmethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring provides a scaffold that can interact with various biological receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
- Tert-butyl 4-(methylsulfonylmethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(methylsulfonylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-10(6-8-13)9-18(4,15)16/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAASJVPVODJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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